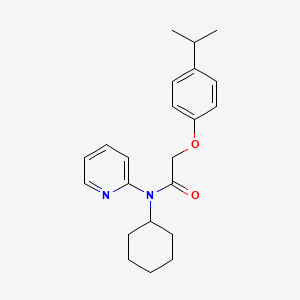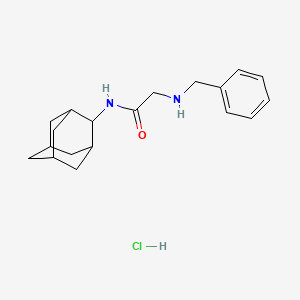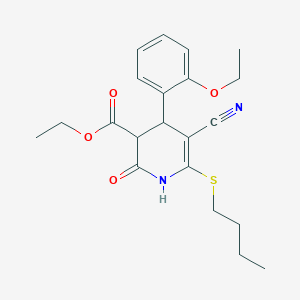
N-cyclohexyl-2-(4-isopropylphenoxy)-N-2-pyridinylacetamide
Descripción general
Descripción
N-cyclohexyl-2-(4-isopropylphenoxy)-N-2-pyridinylacetamide, commonly known as CPI-1189, is a novel compound that has attracted attention in the field of medicinal chemistry due to its potential therapeutic applications. CPI-1189 is a selective agonist of the G protein-coupled receptor GPR40, which is known to play a crucial role in glucose homeostasis and insulin secretion.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Derivatives for Corrosion Inhibition
Research on synthesizing derivatives of acetamide and their applications in corrosion prevention showcases the chemical manipulation of similar compounds for industrial applications. Specifically, derivatives were tested for their efficiency in preventing corrosion on steel coupons in acidic and oil medium conditions, demonstrating the potential of tailored chemical compounds in material science (Yıldırım & Çetin, 2008).
Antimicrobial Activity of Thiazole and Pyridone Derivatives
The antimicrobial activity of various chemically synthesized derivatives, including thiazole and pyridone, indicates the potential biomedical applications of complex acetamides. Such research highlights the exploration of novel compounds for their efficacy against bacteria and fungi, pointing towards the possible medical applications of "N-cyclohexyl-2-(4-isopropylphenoxy)-N-2-pyridinylacetamide" in developing new antimicrobials (Ali et al., 2010).
Applications in Polymer Chemistry
The synthesis and application of cyclohexene derivatives in polymer chemistry, such as the development of polymer-anchored catalysts for oxidation reactions, provide a template for exploring "N-cyclohexyl-2-(4-isopropylphenoxy)-N-2-pyridinylacetamide" in similar contexts. These studies suggest potential uses in creating advanced materials with specific chemical properties for industrial applications (Linden & Farona, 1977).
Molecular Imprinting for Herbicide Detection
Research on molecularly imprinted polymers for the detection of herbicides showcases the application of chemical compounds in environmental monitoring and safety. This approach could be adapted to study "N-cyclohexyl-2-(4-isopropylphenoxy)-N-2-pyridinylacetamide" for similar or related purposes, indicating its potential in analytical chemistry and environmental science (Guan et al., 2011).
Propiedades
IUPAC Name |
N-cyclohexyl-2-(4-propan-2-ylphenoxy)-N-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-17(2)18-11-13-20(14-12-18)26-16-22(25)24(19-8-4-3-5-9-19)21-10-6-7-15-23-21/h6-7,10-15,17,19H,3-5,8-9,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOARQIDCDITQOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N(C2CCCCC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-mesitylacetamide](/img/structure/B4064034.png)
![methyl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4064042.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4064053.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B4064066.png)
![N-[4-(acetylamino)phenyl]-2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4064067.png)

![N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}isonicotinamide](/img/structure/B4064077.png)
![N-[2-(1-piperidinyl)-1,2-dihydro-1-acenaphthylenyl]methanesulfonamide](/img/structure/B4064081.png)


![N,N'-[1,3-phenylenebis(methylene)]bis[2-(phenylthio)acetamide]](/img/structure/B4064116.png)
![4-[3-(3,4-dimethoxyphenyl)-1-oxo-11-(3-pyridinyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B4064117.png)
![2-(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-4-methyl-1(2H)-phthalazinone](/img/structure/B4064119.png)
![N-(2-{[(3-nitrophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4064134.png)